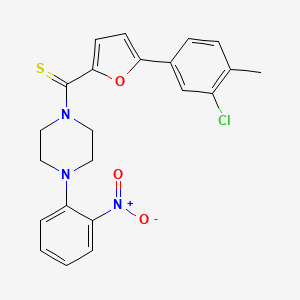

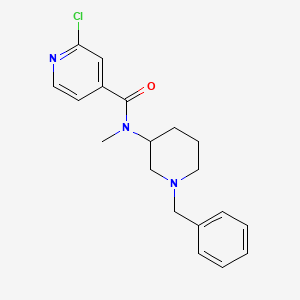

Methyl 4-(2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves solvothermal methods, reactions with transition metal ions, and pH adjustments to create coordination polymers with specific catalytic properties . Dinuclear cyclopalladated compounds are synthesized through reactions with palladium acetate and further substitution reactions to yield various isomers . Other methods include the use of methyl 2-benzoylamino-3-dimethylaminopropenoate and methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate as reagents to prepare fused pyrimidinones and derivatives of pyridazine, pyrrole, imidazole-2,4-dione, and pyrazole . Additionally, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates is achieved through domino 1,3-dipolar cycloaddition and elimination .

Molecular Structure Analysis

The molecular structures of these compounds are characterized using single-crystal X-ray diffraction, NMR spectroscopy, and theoretical studies. The coordination polymers exhibit one-dimensional chains with different coordination environments for the metal ions . The cyclopalladated compounds display geometrical isomerism and dynamic equilibrium between isomers, as evidenced by NMR studies . The heterocyclic systems synthesized from methyl 2-benzoylamino-3-dimethylaminopropenoate and its derivatives show a variety of fused ring structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include solvothermal reactions, substitution reactions, 1,3-dipolar cycloadditions, and reactions with N- and C-nucleophiles to form fused heterocyclic systems . The coordination polymers are also investigated for their photocatalytic degradation of organic dyes and electrocatalytic reduction of hydrogen peroxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are explored through their catalytic performances, band gaps, and crystal structures. The coordination polymers show varied photodegradation activity and good electrocatalytic activity towards the reduction of hydrogen peroxide . The cyclopalladated compounds' properties are influenced by the presence of different isomers and their dynamic interconversion . The heterocyclic systems derived from methyl 2-benzoylamino-3-dimethylaminopropenoate and related reagents exhibit diverse structures with potential biological activities .

科学的研究の応用

Heterocyclic Compound Synthesis

Methyl 4-(2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate is a compound that can be involved in the synthesis of various heterocyclic systems. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate, a related compound, has been used in the preparation of fused pyrimidinones derivatives from heterocyclic α-amino compounds in acetic acid, leading to the creation of diverse derivatives like pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and others (Stanovnik et al., 1990).

Antimicrobial and Antioxidant Activities

Another significant area of research involves exploring the antimicrobial and antioxidant properties of compounds derived from similar chemical structures. A study on the microwave-assisted synthesis of ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives highlighted their potential for antibacterial, antioxidant, and antitubercular activities, showcasing the versatility of such compounds in therapeutic applications (Bhoi et al., 2016).

Anticancer Potential

Research into the antitumor effects of compounds containing benzimidazole and thiazole moieties, such as the one mentioned, has also been significant. A series of thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety showed promising in vitro antitumor activity against various human cancer cell lines, indicating potential applications in cancer treatment (El‐All et al., 2015).

Metabolic Studies and Drug Development

The compound's structural analogs have been investigated for their metabolic stability and potential as drug candidates. For example, the development of K-604, an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, involved structural modifications to enhance solubility and oral absorption, highlighting the importance of such compounds in drug discovery and development (Shibuya et al., 2018).

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can interact with their targets in various ways depending on their structure and the specific target involved .

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to have a range of effects at the molecular and cellular level due to their diverse biological activities .

将来の方向性

The future directions for research on these compounds could include further exploration of their synthesis, characterization, and potential applications. For instance, the development of new methods for the synthesis of organic compounds is vital . New methods, including using nanocatalysts, have attracted the attention of scientists for the synthesis of heterocyclic compounds in recent years .

特性

IUPAC Name |

methyl 4-[[2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O3S2/c1-14-21(33-22(25-14)16-4-3-11-24-12-16)18-9-10-20(28-27-18)32-13-19(29)26-17-7-5-15(6-8-17)23(30)31-2/h3-12H,13H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEQIWBMTSXOBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2503356.png)

![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2503358.png)

![2-Methylidenespiro[3.3]heptane-6-carboxylic acid](/img/structure/B2503359.png)

![2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2503368.png)

![(Z)-ethyl 2-((furan-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2503369.png)

![methyl 2-[7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2503372.png)

![2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2503373.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2503377.png)